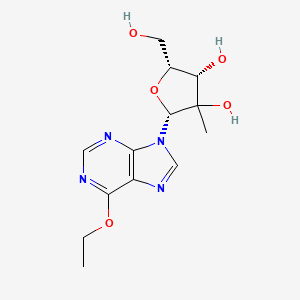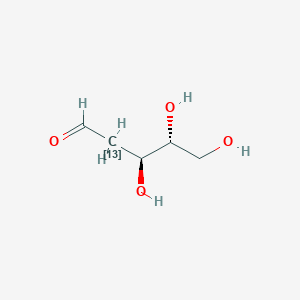
Thyminose-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyminose-13C-1, also known as Deoxyribose-13C-1, is a compound labeled with the stable isotope carbon-13. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 labeling is used primarily for research purposes, allowing scientists to trace and study metabolic pathways and biochemical processes with greater precision .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thyminose-13C-1 involves the incorporation of the carbon-13 isotope into the thyminose molecule. This can be achieved through various synthetic routes, often involving the use of carbon-13 labeled precursors. One common method is the chemical synthesis starting from carbon-13 labeled glucose, which undergoes a series of enzymatic and chemical reactions to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled substrates. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is common to purify the compound and remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Thyminose-13C-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carbon-13 labeled acids, while reduction can produce carbon-13 labeled alcohols .
Applications De Recherche Scientifique
Thyminose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways and reactions.
Biology: Helps in studying metabolic processes and pathways in living organisms.
Medicine: Used in drug development and pharmacokinetics to trace the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mécanisme D'action
The mechanism of action of Thyminose-13C-1 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxyribose-13C-2: Another carbon-13 labeled compound used for similar research purposes.
Glucose-13C-1: A carbon-13 labeled glucose molecule used in metabolic studies.
Pyruvate-13C-1: Used in studying energy metabolism and biochemical pathways.
Uniqueness
Thyminose-13C-1 is unique due to its specific labeling at the carbon-13 position, which provides distinct advantages in tracing and studying metabolic pathways. Its use as an endogenous metabolite tracer sets it apart from other labeled compounds, making it particularly valuable in research focused on understanding natural biochemical processes .
Propriétés
Formule moléculaire |
C5H10O4 |
|---|---|
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
(3S,4R)-3,4,5-trihydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i1+1 |
Clé InChI |
ASJSAQIRZKANQN-WALQMEISSA-N |
SMILES isomérique |
C([C@H]([C@H]([13CH2]C=O)O)O)O |
SMILES canonique |
C(C=O)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
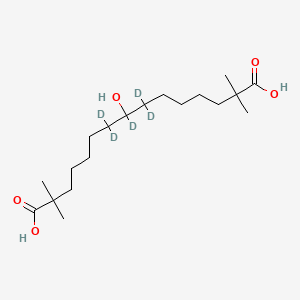
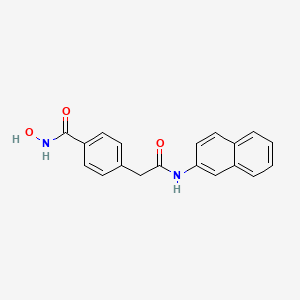

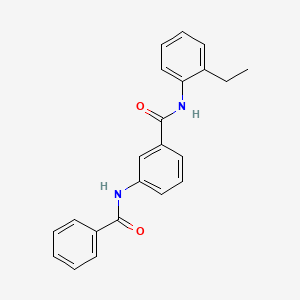
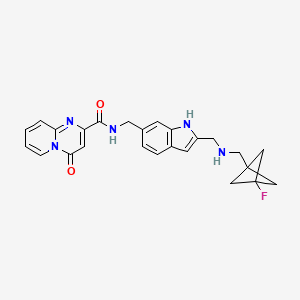
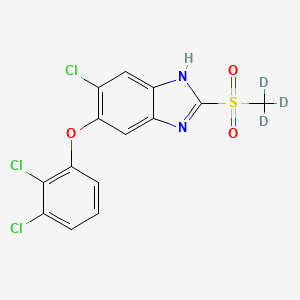
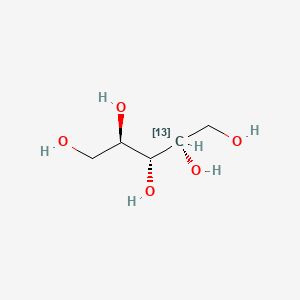
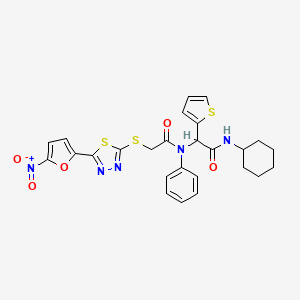
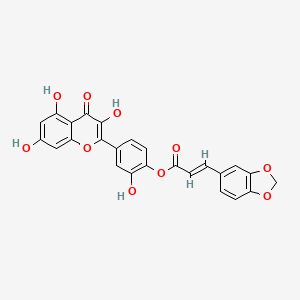
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
